Cas no 1040675-37-3 (N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a fluorinated pyrazolo[1,5-a]pyrazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates multiple fluorine substitutions, enhancing metabolic stability and binding affinity in biological systems. The compound features a thioether-linked acetamide moiety, which may contribute to its selectivity and interaction with target proteins. Its pyrazolo[1,5-a]pyrazine core is of interest due to its heterocyclic rigidity, often associated with improved pharmacokinetic properties. This compound is suited for exploratory studies in drug discovery, particularly in the development of kinase inhibitors or other enzyme-targeted therapeutics. Proper handling and storage under inert conditions are recommended to maintain stability.
N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide structure
1040675-37-3 structure
Product Name:N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No:1040675-37-3
MF:C20H13F3N4OS
MW:414.403632879257
CID:5384108
Update Time:2025-10-31

N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-difluorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
    • N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
    • Inchi: 1S/C20H13F3N4OS/c21-13-3-1-12(2-4-13)16-10-18-20(24-7-8-27(18)26-16)29-11-19(28)25-17-9-14(22)5-6-15(17)23/h1-10H,11H2,(H,25,28)
    • InChI Key: KWVAQYDKFPHOCO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(F)=CC=C1F)(=O)CSC1=NC=CN2N=C(C3=CC=C(F)C=C3)C=C12

N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pricemore >>

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Additional information on N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Research Update on N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS: 1040675-37-3)

Recent studies on the compound N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS: 1040675-37-3) have highlighted its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazolo[1,5-a]pyrazine core and fluorophenyl substituents, has garnered attention for its selective biological activity and potential applications in targeting specific disease pathways.

The primary focus of current research has been on elucidating the compound's mechanism of action, particularly its interaction with key protein targets involved in inflammatory and oncogenic processes. In vitro studies have demonstrated that this compound exhibits high affinity for certain kinase enzymes, suggesting its utility as a kinase inhibitor. Furthermore, its pharmacokinetic properties, including metabolic stability and membrane permeability, have been investigated to assess its suitability for further drug development.

One notable study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of this compound to enhance its binding affinity and selectivity. The researchers employed molecular docking simulations and X-ray crystallography to identify critical binding interactions, leading to the design of derivatives with improved efficacy. These findings underscore the compound's potential as a scaffold for developing next-generation therapeutics.

In addition to its kinase inhibitory activity, recent preclinical studies have investigated the compound's anti-inflammatory effects. Animal models of chronic inflammation treated with N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide showed significant reduction in pro-inflammatory cytokine levels, suggesting its potential application in autoimmune diseases. However, further toxicological studies are required to evaluate its safety profile.

Another area of interest is the compound's role in cancer therapy. Preliminary data from cell-based assays indicate that it induces apoptosis in certain cancer cell lines by modulating signaling pathways involved in cell survival. Collaborative efforts between academic and industrial researchers are underway to explore its combination with existing chemotherapeutic agents to enhance therapeutic outcomes.

Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as solubility, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Recent advancements in prodrug strategies and formulation technologies may offer solutions to these challenges.

In conclusion, N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide represents a versatile chemical entity with significant therapeutic potential. Ongoing research aims to refine its properties and expand its applications, paving the way for future drug discovery efforts in the chemical biology and pharmaceutical industries.

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